4-bromo-3-(isobutoxymethyl)-1-isopropyl-1H-pyrazole
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Overview
Description
4-Bromo-3-(isobutoxymethyl)-1-isopropyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a bromine atom at the 4-position, an isobutoxymethyl group at the 3-position, and an isopropyl group at the 1-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-(isobutoxymethyl)-1-isopropyl-1H-pyrazole typically involves a multi-step process starting from readily available starting materials. One common method involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Attachment of the isobutoxymethyl group: This step involves the alkylation of the pyrazole ring with isobutyl bromide in the presence of a base such as potassium carbonate.
Introduction of the isopropyl group: The final step involves the alkylation of the nitrogen atom at the 1-position with isopropyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(isobutoxymethyl)-1-isopropyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction reactions: Reduction of the pyrazole ring can lead to the formation of pyrazolines or pyrazolidines.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution reactions: Products include various substituted pyrazoles with different functional groups at the 4-position.
Oxidation reactions: Products include hydroxylated or carbonylated derivatives of the original compound.
Reduction reactions: Products include partially or fully reduced pyrazole derivatives.
Scientific Research Applications
4-Bromo-3-(isobutoxymethyl)-1-isopropyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-3-(isobutoxymethyl)-1-isopropyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the bromine atom and other functional groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(isobutoxymethyl)-1-propyl-1H-pyrazole: Similar structure but with a propyl group instead of an isopropyl group at the 1-position.
4-Bromo-3-(methoxymethyl)-1-isopropyl-1H-pyrazole: Similar structure but with a methoxymethyl group instead of an isobutoxymethyl group at the 3-position.
4-Chloro-3-(isobutoxymethyl)-1-isopropyl-1H-pyrazole: Similar structure but with a chlorine atom instead of a bromine atom at the 4-position.
Uniqueness
4-Bromo-3-(isobutoxymethyl)-1-isopropyl-1H-pyrazole is unique due to the specific combination of substituents on the pyrazole ring, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the isobutoxymethyl group provides steric hindrance and electronic effects that can affect its interactions with other molecules.
Properties
IUPAC Name |
4-bromo-3-(2-methylpropoxymethyl)-1-propan-2-ylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrN2O/c1-8(2)6-15-7-11-10(12)5-14(13-11)9(3)4/h5,8-9H,6-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNYDNTXTBSBBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1Br)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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